molecular formula C9H8N2O3S B2836629 Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate CAS No. 1353498-44-8

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2836629
CAS No.: 1353498-44-8
M. Wt: 224.23
InChI Key: QDKAKAYZDFPCIY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate (CAS No. 319442-19-8) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.

Chemical Structure

The compound has the following chemical formula: C9H8N2O3S. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of thienopyrimidine derivatives with various reagents under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antiallergenic Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiallergenic properties. A study reported that a series of novel derivatives, including ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate, showed oral activity in the rat passive cutaneous anaphylaxis (PCA) test. These compounds inhibited histamine release and bronchospasm induced by allergens, with some exhibiting a duration of action up to four hours in vivo .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives. A recent study synthesized several derivatives and evaluated their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of efficacy, indicating that structural modifications could enhance their antibacterial properties .

Case Study 1: Antiallergenic Efficacy

In an experimental model using rats, ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives were tested for their ability to prevent allergen-induced reactions. The results indicated that specific substitutions at the 5 and 6 positions on the pyrimidine ring significantly increased the potency of these compounds in inhibiting allergic responses .

Case Study 2: Antimicrobial Testing

A set of synthesized thienopyrimidine derivatives was subjected to antimicrobial testing against various bacterial strains. The results revealed that certain compounds exhibited strong inhibitory effects against Mycobacterium tuberculosis and other pathogens. This suggests a promising avenue for developing new antibiotics based on this scaffold .

Research Findings

Property Observation
Antiallergenic Effective in PCA test; duration up to 4 hours .
Antimicrobial Active against Gram-positive and Gram-negative bacteria .
Mechanism Inhibition of histamine release; competitive inhibition observed .

Properties

IUPAC Name

ethyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-14-9(13)5-3-15-8-6(5)7(12)10-4-11-8/h3-4H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKAKAYZDFPCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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